Collinusin

Description

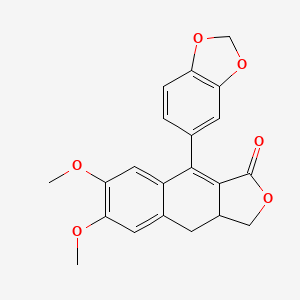

Structure

3D Structure

Properties

Molecular Formula |

C21H18O6 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one |

InChI |

InChI=1S/C21H18O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-4,6-8,13H,5,9-10H2,1-2H3 |

InChI Key |

TYNZRPOBMSNIAX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |

Synonyms |

collinusin |

Origin of Product |

United States |

Synthetic Methodologies for Collinusin and Analogues

Retrosynthetic Analysis of the Arylnaphthalene Lactone Scaffold

Retrosynthetic analysis of the arylnaphthalene lactone scaffold typically involves disconnecting the key bonds that form the naphthalene (B1677914) and lactone rings. One common strategy considers the naphthalene core as being formed through cycloaddition reactions, such as Diels-Alder reactions or transition-metal-catalyzed cyclizations, between appropriate precursors. nih.govpitt.edu The lactone ring can often be envisioned as arising from the cyclization of a carboxylic acid or ester onto a hydroxyl group or alkene.

Another retrosynthetic approach involves the disconnection of the bond connecting the aryl group to the naphthalene core, suggesting cross-coupling reactions as a potential synthetic route. frontiersin.orgnih.gov The construction of the dihydronaphthalene or tetrahydronaphthalene intermediate, which can then be aromatized to the naphthalene, is also a common retrosynthetic theme. capes.gov.brresearchgate.net

Total Synthesis Approaches for (±)-Collinusin

Several total synthesis strategies have been reported for the racemic mixture of collinusin (B91701), denoted as (±)-collinusin. These approaches highlight different methodologies for constructing the arylnaphthalene lactone core.

Nickel-Catalyzed Cyclization/Cross-Coupling Strategies

Nickel catalysis has emerged as a powerful tool for the synthesis of complex molecules, including lignans (B1203133). nih.govnih.gov One approach to (±)-collinusin utilizes a nickel-catalyzed cyclization/cross-coupling strategy. This method involves the regioselective dicarbofunctionalization of unactivated olefins. nih.gov

In one reported synthesis, a nickel-catalyzed cyclization/cross-coupling of a highly functionalized (2-aroylaryl)zinc iodide with an alkene was employed to construct the carbonylbutyrolactone core in a one-pot, two-step procedure. This method provided (±)-collinusin in a good yield on a gram scale. nih.govrsc.org The proposed mechanism for this transformation involves radical intermediates, where a Ni(I) species activates an alkyl halide to form a radical, which then undergoes cyclization and is trapped by a Ni(II) species. nih.gov

Asymmetric Hydrogenation for Chiral Induction

While the previous section focused on the synthesis of racemic this compound, asymmetric synthesis aims to produce a specific enantiomer. Asymmetric hydrogenation is a key methodology for introducing chirality into molecules by selectively reducing a prochiral double bond in the presence of a chiral catalyst. researchgate.netrsc.orguclm.es

The asymmetric synthesis of (+)-collinusin has been achieved using catalytic asymmetric hydrogenation of an α-veratrylidenesuccinic acid half ester. researchgate.netresearchgate.net This reaction, utilizing a chiral rhodium(I) catalyst, is a key step in establishing the desired stereochemistry in the lignan (B3055560) lactone structure. researchgate.net

Reactions of o-Aroylbenzyllithiums with Furan-2(5H)-one

Another synthetic route to arylnaphthalene lignans, including this compound, involves the reaction of o-aroylbenzyllithiums with furan-2(5H)-one. capes.gov.brrsc.orgresearchgate.net This method provides a simple and general way to prepare 9-arylnaphtho[2,3-c]furan-1(3H)-one derivatives, which are the core structure of these lignans. capes.gov.brrsc.org

The reaction of the o-aroylbenzyllithium with furan-2(5H)-one yields adducts, which are then treated with thionyl chloride followed by dehydrogenation using palladium on carbon. This sequence affords the arylnaphthofuranone derivatives. capes.gov.brrsc.org This process has been successfully applied to the synthesis of 1-aryl type naphthofuranone lignans, including this compound, dehydrodimethylretrodendrin, and justicidin B. capes.gov.brrsc.orgresearchgate.net

Development of Novel Synthetic Routes for Arylnaphthalene Lignan Scaffolds

Ongoing research focuses on developing novel and more efficient synthetic routes to the arylnaphthalene lignan scaffold, which can be applied to the synthesis of this compound and its analogues. These efforts often explore new reaction methodologies and catalytic systems.

Acid-Catalyzed Cyclization Reactions

Acid-catalyzed cyclization reactions are a valuable tool in organic synthesis for constructing cyclic systems. In the context of arylnaphthalene lignans, acid catalysis can be used to promote the formation of the naphthalene ring system. nih.govcapes.gov.brrsc.org

One example is the acid-catalyzed cyclization of 2,3-dibenzylidenesuccinate esters, which provides an efficient route to 1-aryl-1,2-dihydronaphthalenes. capes.gov.brrsc.org This reaction has been utilized in the synthesis of naturally occurring lignans like (±)-cagayanin and (±)-galbulin. capes.gov.brrsc.org The reactivity of the substrates in these cyclizations can be influenced by the position of substituents on the aryl rings. rsc.org Another method involves the cyclization of tetrahydrofurans promoted by Lewis acids such as boron trifluoride diethyl etherate. rsc.org

These novel synthetic routes contribute to the growing repertoire of methods available for accessing the arylnaphthalene lignan scaffold, paving the way for the synthesis of this compound and its diverse analogues with potential biological activities.

Oxidative Dimerization Strategies

Oxidative dimerization is a synthetic approach that involves the coupling of two molecules through oxidation, forming a new dimer. In the context of lignan synthesis, this strategy is particularly relevant for constructing the core diarylbutane or diarylfuran frameworks found in these natural products. While the search results did not provide a direct application of oxidative dimerization specifically for the total synthesis of this compound, this strategy is broadly applicable to the synthesis of lignans and related compounds. For example, oxidative dimerization of isoeugenol (B1672232) has been shown to lead to dehydrodiisoeugenol (B190919) in a single operation using phenyl iodinediacetate (PIDA) as the oxidant. ucsb.edu This process involves the formation of a phenoxonium intermediate which is then intercepted by a second molecule of the starting material. ucsb.edu Another example involves the oxidative dearomatization of a xylenol derivative with IBX (o-iodoxybenzoic acid), followed by a [4+2] dimerization to yield a dione (B5365651) product. ucsb.edu Oxidative dimerization has also been employed in the synthesis of 3,3′-biindoles via palladium-catalyzed direct C-H transformations. rsc.org These examples highlight the utility of oxidative dimerization in forming complex dimeric structures, a principle that can be conceptually extended to the construction of lignan scaffolds relevant to this compound.

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful cycloaddition strategy where the diene and dienophile are part of the same molecule, leading to the formation of cyclic systems. oregonstate.edumasterorganicchemistry.com This reaction is particularly valuable for constructing complex carbocyclic and heterocyclic ring systems with high levels of stereocontrol. oregonstate.edunih.gov While the search results did not provide a specific example of an intramolecular Diels-Alder reaction being the key step in a reported synthesis of this compound itself, the IMDA reaction is a well-established method in the synthesis of various natural products containing fused ring systems, including some lignans or related structures. For instance, the IMDA reaction has been explored in the synthesis of other natural products like dl-deoxypodophyllotoxin and has been recognized for its ability to construct complex targets. nih.govacs.orgescholarship.org The effectiveness of IMDA reactions is influenced by the tether length connecting the diene and dienophile, with reactions forming five- and six-membered rings being particularly facile. masterorganicchemistry.com The stereochemical outcome of IMDA reactions can be highly controlled by the constraints within the precursor molecule. nih.gov The application of IMDA strategies in lignan synthesis often involves constructing fused bicyclic or polycyclic frameworks, which are features present in the this compound structure.

Synthesis of this compound Derivatives and Structural Analogues for Research Purposes

The synthesis of derivatives and structural analogues of natural products like this compound is a crucial aspect of research aimed at exploring their biological activities and establishing structure-activity relationships (SAR). northwestern.edu Modifying the core structure of this compound can lead to compounds with altered pharmacological profiles, potentially enhancing desired activities or reducing toxicity. nih.gov The synthesis of analogues often involves targeted modifications at specific positions of the molecule. For example, research on colchicine (B1669291) derivatives has involved changes at the C7 and C10 positions to investigate their antiproliferative activity. nih.gov Similarly, creating analogues of lignans can involve variations in the aromatic substitution patterns, the lactone ring, or the linker between the units.

Synthetic efforts towards lignan analogues are an active area, driven by the diverse bioactivities observed in this class of compounds, including antitumor, antiviral, and antioxidant properties. mdpi.com The synthesis of arylnaphthalene lactone analogues, which include this compound, has been a subject of specific reviews. mdpi.com These synthetic endeavors provide access to a library of compounds that can be evaluated for various biological targets. northwestern.edu The development of efficient and selective synthetic routes is essential for generating sufficient quantities of these derivatives for comprehensive biological testing. northwestern.edu Techniques such as cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, are frequently employed in the synthesis of complex organic molecules and their analogues, offering versatile methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods are highly valuable for introducing diverse substituents onto the core lignan scaffold to create a range of derivatives for research.

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 11760310 uni.lu, 167687 nih.gov |

| Isoeugenol | Not found in search results |

| Dehydrodiisoeugenol | Not found in search results |

| IBX | Not found in search results |

| Colchicine | Not found in search results |

Data Table: Examples of Oxidative Dimerization in Related Synthesis

| Starting Material | Oxidant | Product | Notes | Source |

| Isoeugenol | Phenyl iodinediacetate (PIDA) | Dehydrodiisoeugenol | Single-operation synthesis | ucsb.edu |

| Xylenol derivative | IBX | Dione product | Followed by [4+2] dimerization | ucsb.edu |

| Indole derivatives | Pd-catalyzed C-H transformations | 3,3′-Biindoles | Oxidative homo dimerization | rsc.org |

Data Table: Intramolecular Diels-Alder Reactions in Natural Product Synthesis (Examples)

| Target Natural Product | Key Step | Notes | Source |

| dl-Deoxypodophyllotoxin | Intramolecular Styryl Diels-Alder reaction | Explored in total synthesis | acs.org |

| Various complex targets | Intramolecular Diels-Alder reaction | Powerful for constructing cyclic systems | oregonstate.edunih.gov |

| Bridged bicyclic products | Type 2 Intramolecular Diels-Alder reaction | Forms bridgehead alkenes | masterorganicchemistry.comnih.gov |

Structure Activity Relationship Sar Studies of Collinusin and Lignan Analogues

Methodological Approaches in SAR Investigations

The investigation of SAR involves a systematic process of designing, synthesizing, and biologically evaluating a series of related compounds to identify key structural motifs responsible for their activity. oncodesign-services.comnih.gov

A primary approach in SAR studies is the design and synthesis of a series of analogues where specific parts of the lead molecule, in this case, collinusin (B91701), are systematically modified. nih.govnih.gov This process allows researchers to probe the importance of different functional groups and structural features. nih.gov For arylnaphthalene lignans (B1203133) like this compound, synthetic strategies often involve key steps such as annulation and cross-coupling reactions to build the core structure and introduce diversity. tandfonline.com

For instance, a facile synthetic method for preparing the 1-arylnaphthalene lactone skeleton, which is characteristic of this compound, has been developed for the synthesis of justicidin B and its derivatives. tandfonline.com This methodology utilized a Hauser–Kraus annulation of a phthalide (B148349) intermediate followed by a Suzuki–Miyaura cross-coupling reaction. tandfonline.com This approach allows for the introduction of various substituents on the aryl rings, which is crucial for SAR studies. Similarly, the synthesis of other arylnaphthalene lignan (B3055560) analogues has been achieved through multi-step convergent total synthesis, enabling the creation of diverse compounds for biological testing. nih.gov The irradiation of certain precursors has also been shown to yield this compound and its isomers, providing another route for generating analogues. acs.org

These synthetic methodologies are critical for creating a library of this compound analogues with variations in:

Substitution patterns on the aromatic rings.

The nature of the lactone ring.

Stereochemistry of the molecule.

The biological evaluation of these synthesized analogues then provides data on how these structural changes affect activity, helping to build a comprehensive SAR profile. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. nih.govnih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new or untested compounds. nih.gov

The development of a QSAR model typically involves these stages:

Data Set Preparation : A dataset of compounds with known biological activities is compiled. For this compound, this would involve synthesizing and testing a series of analogues. nih.gov The data is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include electronic, steric, hydrophobic, and topological properties. nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation : The predictive ability of the QSAR model is rigorously assessed using the test set and various statistical metrics. nih.gov

While specific QSAR models for this compound are not yet prevalent, the methodology has been successfully applied to other classes of natural product derivatives to guide the design of more potent compounds. nih.gov For a series of this compound analogues, a robust QSAR model could accelerate the discovery of new leads by prioritizing the synthesis of compounds predicted to have high activity. nih.gov

Identification of Critical Structural Determinants for Biological Activities

The core of SAR studies is to pinpoint the specific structural features of a molecule that are essential for its biological effects. For arylnaphthalene lignans, certain structural motifs are known to be critical. This compound shares a core aglycone structure with related compounds like diphyllin (B1215706), cleistanthin (B1228834) A, and cleistanthin B, with the main difference being the substituent at the C-4 position. vulcanchem.com While cleistanthins A and B are glycosides, this compound lacks this sugar moiety. vulcanchem.com

In related lignan series, the following structural aspects have been shown to be important for activity and would be key areas of investigation for this compound:

The Arylnaphthalene Core : The planar aromatic system is often crucial for intercalation with biological macromolecules like DNA. researchgate.net

The Lactone Ring : The presence and orientation of the lactone ring can significantly influence activity. Modifications to this ring have been a common strategy in the SAR of related compounds.

Substitution on the Pendent Phenyl Ring : The nature and position of substituents (e.g., methoxy, hydroxyl groups) on the phenyl group attached to the naphthalene (B1677914) core can dramatically alter biological activity and selectivity. acs.org

Stereochemistry : The three-dimensional arrangement of atoms is often a critical determinant of how a molecule interacts with its biological target. qmul.ac.uk

Studies on compounds structurally related to this compound, such as justicidin B, have shown that derivatives can exhibit significant inhibitory effects on nitric oxide production and cytotoxicity against human tumor cell lines, highlighting the potential for discovering potent bioactivity through structural modification. tandfonline.com In contrast, some reports have indicated that this compound itself is non-toxic, unlike the glycosylated lignans cleistanthin A and B from the same plant, suggesting that the absence of the glycone part at the C-4 position drastically reduces toxicity. nih.govnih.gov This underscores the critical role of the substituent at this position in determining the biological profile of these lignans.

Integration of Computational Chemistry and Machine Learning in SAR Elucidation

Modern drug discovery increasingly relies on the integration of computational chemistry and machine learning to accelerate the process of SAR elucidation. mednexus.orgmdpi.com These computational tools can simulate molecule-target interactions, predict properties, and identify patterns in large datasets that may not be obvious from experimental data alone. frontiersin.orgnih.gov

Computational Chemistry techniques like molecular docking can predict how this compound and its analogues might bind to a specific biological target, such as an enzyme or receptor. wiley.com This can provide insights into the binding mode and help rationalize the observed SAR, guiding the design of new analogues with improved binding affinity. nih.gov

Machine Learning (ML) , a subset of artificial intelligence, can build predictive models from experimental data. mednexus.orgnih.gov For SAR, ML algorithms can learn the complex relationships between chemical structures and their biological activities. mdpi.comijpsr.com These models can then be used to:

Screen large virtual libraries of potential this compound analogues to identify promising candidates for synthesis. mdpi.com

Predict the activity of newly designed compounds, saving time and resources. mednexus.org

Identify the most important molecular features driving activity through feature selection algorithms. nih.gov

The synergy between traditional SAR studies, computational chemistry, and machine learning holds great promise for unlocking the therapeutic potential of this compound. ijpsr.com By combining experimental synthesis and testing with powerful predictive modeling, researchers can navigate the vast chemical space more efficiently and rationally design novel compounds based on the this compound scaffold.

Mechanistic Investigations of Biological Activities of Collinusin and Lignan Derivatives

Cellular and Molecular Effects on Cell Proliferation and Viability

Lignans (B1203133) isolated from Cleistanthus collinus have been shown to exert potent effects on the growth and survival of cells. These effects are mediated through various molecular mechanisms, including interference with the cell cycle, induction of programmed cell death, and damage to genetic material.

Studies on lignan (B3055560) lactones from C. collinus, such as cleistanthin (B1228834) A and B, have demonstrated their ability to halt the progression of the cell cycle. nih.gov These compounds have been shown to arrest cell cycle progression from the G1 phase to the S phase. nih.gov This arrest is achieved by inhibiting the incorporation of essential precursors into DNA and RNA, specifically thymidine and uridine, respectively. nih.gov By blocking the synthesis of new genetic material, these lignans effectively prevent cells from entering the DNA replication (S) phase, a critical step for cell division.

At high concentrations, certain lignans from C. collinus are capable of inducing apoptosis, or programmed cell death. nih.gov The compound cleistanthin A, for instance, has been shown to induce apoptosis in various cell lines, including Chinese hamster ovary (CHO) cells and human cervical carcinoma (SiHa) cells. nih.gov The cytotoxic effects of cleistanthin A are mediated through the induction of apoptosis and the inhibition of DNA synthesis. nih.gov Further evidence suggests that cell death induced by this compound was less prevalent in cells that were transfected with bcl-2, a protein known to inhibit apoptosis. nih.gov

The cytotoxic activity of these compounds is also linked to their ability to cause physical damage to DNA. High doses of lignans from C. collinus can lead to breaks in DNA strands. nih.gov Specifically, cleistanthin A has been observed to cause chromatid aberrations in a dose-dependent manner. nih.gov While lower concentrations induced these aberrations without immediately affecting cell viability or causing DNA strand breaks, higher concentrations and longer exposure times resulted in observable DNA strand breaks. nih.gov This indicates that the cytotoxic effects are mediated, in part, by the induction of significant DNA damage. nih.gov

| Compound/Extract | Effect | Mechanism | Affected Cell Lines | References |

|---|---|---|---|---|

| Cleistanthin A and B | Cell Cycle Arrest | Inhibition of thymidine and uridine incorporation, arresting cycle at G1/S phase. | Not specified | nih.gov |

| Cleistanthin A | Apoptosis Induction | Inhibition of DNA synthesis and induction of programmed cell death. | CHO, SiHa, K562 | nih.gov |

| Cleistanthin A | DNA Damage | Causes chromatid aberrations and DNA strand breaks at high concentrations. | CHO | nih.gov |

| Ethyl Acetate Fraction (Diphyllin) | Inhibition of Cell Proliferation | Exhibited 23-59% anti-proliferative activity. | Mouse 3T3-L1 pre-adipocytes | researchgate.netresearchgate.net |

The collective impact of cell cycle arrest, apoptosis, and DNA damage results in a significant inhibition of cell proliferation. Lignans such as cleistanthin A and B have been identified as potent inhibitors of cell growth. ajesjournal.com Research on K562 cells treated with cleistanthin A and B showed a significant, dose-dependent decrease in the incorporation of thymidine and uridine into DNA and RNA. ajesjournal.com This suggests that these compounds check cell proliferation primarily at the levels of DNA replication and transcription. ajesjournal.com Extracts from C. collinus have also demonstrated anti-proliferative activity against various cell lines. researchgate.netresearchgate.net

Modulatory Effects on Enzyme Systems and Cellular Pathways

The toxicity associated with compounds from C. collinus also stems from their interaction with critical enzyme systems and cellular pathways, leading to widespread metabolic disruption. Collinusin (B91701) is recognized as one of the principal toxic constituents of the plant. researchgate.net

A primary mechanism of toxicity for extracts of C. collinus involves the depletion of crucial cellular antioxidants and enzymes. nih.gov Oral administration of aqueous extracts of the plant in animal models led to a significant depletion of glutathione (GSH) and adenosine triphosphatases (ATPases) in vital tissues, including the liver, kidney, and brain. nih.gov Glutathione is a key antioxidant, and its depletion can lead to severe oxidative stress and cellular damage. nih.gov

| Substance | Effect | Affected Tissues/Systems | References |

|---|---|---|---|

| Aqueous Extract of C. collinus | Depletion of Glutathione (GSH) | Liver, Kidney, Brain | nih.gov |

| Aqueous Extract of C. collinus | Depletion of Adenosine Triphosphatases (ATPases) | Liver, Kidney, Brain | nih.gov |

| Diphyllin (B1215706) / C. collinus Decoction | Inhibition of Vacuolar H+-ATPase (V-ATPase) | Renal brush border membrane, Bovine chromaffin granules | researchgate.netresearchgate.netnih.gov |

Inhibition of V-type H+ ATPase in Renal Brush Border Membrane

V-type H+-ATPases (V-ATPases) are crucial proton pumps responsible for acidification in various cellular compartments and are potential targets for toxins. Research into the toxic effects of Cleistanthus collinus, the plant from which this compound is derived, has pointed to significant renal complications, including distal renal tubular acidosis (dRTA). This clinical manifestation suggests that renal V-ATPases may be key targets of damage following poisoning.

A study investigating the effects of aqueous extracts from C. collinus on Wistar rats revealed a significant decrease in proton pump activity in the kidneys. This inhibition of the V-ATPase is believed to be a consequence of broader mitochondrial dysfunction induced by the plant's toxic constituents. The study demonstrated that poisoning leads to oxidative stress, which in turn influences the activity of the proton pump. The compromised V-ATPase activity is a critical factor in the development of dRTA observed in clinical cases of C. collinus poisoning jbclinpharm.org.

Uncoupling of Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, releasing energy to form adenosine triphosphate (ATP). An uncoupling agent disrupts this process by dissociating ATP synthesis from the electron transport chain, causing energy to be dissipated as heat.

Alpha-Adrenergic Receptor Blocking Properties

Lignan derivatives from Cleistanthus collinus, including the related compounds cleistanthin A and B, have been shown to possess significant alpha-adrenergic receptor blocking properties. These receptors are key components of the sympathetic nervous system, and their blockade leads to effects such as vasodilation.

Studies on isolated guinea pig vas deferens and aortic strip preparations demonstrated that aqueous extracts of C. collinus leaves inhibited norepinephrine-induced contractions in a dose-dependent manner, indicating an antagonistic action on alpha-adrenergic receptors researchgate.netnih.gov. Further research using the isolated constituents confirmed that cleistanthin A and B are responsible for this alpha-adrenergic receptor blockade nih.gov. These compounds act as noncompetitive blockers of α1 adrenergic receptors jyoungpharm.org. This blocking action prevents the normal response to catecholamines like adrenaline and noradrenaline jbclinpharm.org. The hypotension observed in human cases of C. collinus poisoning is likely attributable to this alpha-adrenergic receptor blockade induced by its lignan lactone constituents nih.govjyoungpharm.org. While these studies focused on cleistanthins A and B, this compound is another active arylnaphthalene lignin lactone present in the leaves of C. collinus jbclinpharm.org.

Antimicrobial Activity Mechanisms

Antibacterial Actions Against Gram-Positive and Gram-Negative Pathogens

Extracts of Cleistanthus collinus, which contain this compound, have demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative human pathogens. The antibacterial efficacy has been evaluated using standard microbiological methods, measuring zones of inhibition and determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Methanol (B129727) extracts of C. collinus leaves, in particular, have shown intensive antibacterial activity. The plant's extracts have been tested against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes, and Gram-negative bacteria including Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, and Pseudomonas aeruginosa researchgate.netnih.gov. The hot methanol extract proved to be the most potent, with large inhibition zones and low MIC and MBC values against all tested pathogens nih.gov. These findings support the traditional use of the plant in treating infectious diseases and indicate that its constituent compounds, such as this compound, could be effective antimicrobial agents researchgate.netnih.gov.

**Table 1: Antibacterial Activity of Methanol Extract of Cleistanthus collinus*** *Data derived from studies on crude plant extracts.

| Bacterial Pathogen | Type | Zone of Inhibition (mm) | MIC (mg/ml) | MBC (mg/ml) |

| Escherichia coli | Gram-Negative | > 18 | 0.27 - 0.42 | 0.35 - 0.50 |

| Salmonella typhi | Gram-Negative | > 18 | 0.27 - 0.42 | 0.35 - 0.50 |

| Klebsiella pneumoniae | Gram-Negative | > 18 | 0.27 - 0.42 | 0.35 - 0.50 |

| Pseudomonas aeruginosa | Gram-Negative | > 18 | 0.27 - 0.42 | 0.35 - 0.50 |

| Staphylococcus aureus | Gram-Positive | > 18 | 0.27 - 0.42 | 0.35 - 0.50 |

| Listeria monocytogenes | Gram-Positive | > 18 | 0.27 - 0.42 | 0.35 - 0.50 |

Source: Data compiled from research on C. collinus leaf extracts researchgate.netnih.gov.

Antifungal and Anti-Yeast Properties

The traditional use of Cleistanthus collinus in folklore medicine includes applications for curing fungal diseases nih.gov. This suggests that the plant's chemical constituents may possess inherent antifungal and anti-yeast properties. However, while the antibacterial activities of the plant's extracts have been scientifically investigated, specific studies detailing the antifungal efficacy of the isolated compound this compound against various fungal and yeast species are not extensively documented in the available literature. The development of resistance to common antifungal drugs has spurred research into natural compounds as alternative therapeutic agents. The traditional use of C. collinus points to a potential avenue for future research to isolate and characterize the specific antifungal mechanisms of its constituent lignans, including this compound.

Molecular Mechanisms of Membrane Permeability and Integrity Alteration

A primary mechanism of action for many antimicrobial agents involves the disruption of the bacterial cell membrane, leading to altered permeability, leakage of intracellular contents, and ultimately, cell death. For example, polymyxin antibiotics function by binding to lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, which destabilizes both the outer and inner membranes nih.gov. Other antimicrobial peptides can form pores or channels in the membrane, disrupting the crucial ion gradients necessary for cell survival.

While extracts from Cleistanthus collinus have confirmed antibacterial properties, the precise molecular mechanisms by which its active lignans, such as this compound, exert this effect are not yet fully elucidated. It is plausible that these compounds interact with bacterial membrane components, altering their integrity and permeability. However, specific studies detailing the molecular interactions of this compound with microbial membrane lipids or proteins, or demonstrating pore formation, have not been identified. Further research is needed to clarify the exact molecular basis for the observed antimicrobial activity, particularly regarding the alteration of membrane structure and function.

Other Investigated Biological Activities of this compound and Lignan Derivatives

Recent scientific exploration has extended beyond the primary toxicological profiles of this compound and its related lignans, venturing into other potential therapeutic and practical applications. These investigations have revealed a spectrum of biological activities, including antioxidant, immunomodulatory, and insecticidal properties. This section delves into the mechanistic underpinnings of these activities, summarizing the current state of research.

Antioxidant Mechanisms

The antioxidant potential of lignans derived from Cleistanthus collinus is an area of growing interest, largely attributed to their phenolic structure. While direct mechanistic studies on purified this compound are limited, research on extracts rich in these lignans provides significant insights into their antioxidant action. The active ingredients of the Cleistanthus collinus plant are recognized for their antioxidant properties. wjpmr.comresearchgate.net

Studies on various extracts from the leaves, bark, and fruit of C. collinus have demonstrated notable antioxidant capabilities through several in vitro assays. The primary mechanism is believed to be free radical scavenging, which is typical for phenolic compounds. This action can occur through two main pathways: hydrogen atom transfer (HAT) or single-electron transfer (SET). In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. In the SET mechanism, the antioxidant molecule donates an electron to the free radical. mdpi.com

The efficacy of these extracts has been quantified using standard antioxidant assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Methanolic extracts of C. collinus fruit showed the most potent DPPH radical-scavenging ability, with an IC50 value of 271.69 ± 0.65 μg/mL, which is comparable to the standard ascorbic acid.

Hydrogen Peroxide (H₂O₂) Scavenging Assay: Fruit-based methanol extracts also demonstrated the highest activity in scavenging H₂O₂, with an IC50 value of 284.41 ± 2.61 μg/mL. The high concentration of phenolic compounds in the extracts facilitates the neutralization of H₂O₂ by donating electrons.

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Bark methanol extract was found to have a significant reducing power.

Metal Chelating Assay: By chelating metal ions like iron and copper, antioxidants can prevent the generation of highly reactive hydroxyl radicals via the Fenton reaction. The fruit methanol extract was also most effective in this assay, with an IC50 value of 305.94 ± 1.72 μg/mL.

Table 1: In Vitro Antioxidant Activity of Cleistanthus collinus Methanolic Extracts

Immunomodulatory Properties

The investigation into the immunomodulatory effects of this compound and related lignans is a nascent field with limited direct evidence. Immunomodulators are substances that can alter the immune system's response, either by enhancing it (immunostimulation) or suppressing it (immunosuppression). clevelandclinic.org

While studies on Cleistanthus collinus have not yet detailed specific immunomodulatory mechanisms, research on the closely related species Cleistanthus sumatranus has provided the first insights into the potential effects of its constituent lignans on the immune system. nih.gov A chemical investigation of C. sumatranus led to the isolation of several lignans, some of which were evaluated for their immunosuppressive activity. acs.orgnih.gov

In these studies, certain lignans demonstrated moderate inhibitory effects on the proliferation of B lymphocytes, which are key components of the adaptive immune system responsible for producing antibodies. nih.gov This suggests a potential immunosuppressive role for these compounds. Given the structural similarities among lignans within the Cleistanthus genus, these findings raise the possibility that this compound and its derivatives from C. collinus may possess similar immunomodulatory properties. However, without direct experimental evidence, this remains speculative. The precise mechanisms, including the specific cellular targets and signaling pathways involved, are yet to be elucidated and represent a critical area for future research.

Insecticidal Actions and Control of Agricultural Pests

The use of Cleistanthus collinus extracts as a natural insecticide has been a traditional practice, which modern research is beginning to validate and understand mechanistically. researchgate.netderpharmachemica.com The plant's potent insecticidal activity is primarily attributed to its rich content of arylnaphthalene lignan lactones, including this compound, cleistanthin A, and cleistanthin B. wjpmr.comderpharmachemica.com These compounds have shown efficacy against a variety of significant agricultural pests. wjpmr.com

Research has demonstrated that different preparations of C. collinus leaves exhibit significant toxicity to insects. A 50% leaf decoction was found to be highly effective against the rice caseworm (Nymphula depunctalis), a major paddy pest, causing 100% mortality within 12 hours of a single application. researchgate.netderpharmachemica.com Similarly, leaf extracts have shown effectiveness against other lepidopteran pests, including the tobacco cutworm (Spodoptera litura). entomologyjournals.com

The mechanisms of insecticidal action appear to be multifaceted, involving neurotoxicity and antifeedant properties. Larvae of S. litura treated with C. collinus extract displayed symptoms indicative of neurotoxic effects, such as hyperexcitation, tremors, ataxia (uncoordinated walking), and eventual paralysis. entomologyjournals.com In addition to direct toxicity, extracts also act as potent feeding deterrents. Studies using chloroform (B151607) and acetone (B3395972) extracts against S. litura showed a dose-dependent increase in feeding deterrence, with a chloroform extract providing up to 88.20% protection at the highest concentration. entomologyjournals.com This antifeedant activity prevents crop damage even if the insect is not immediately killed.

While the exact molecular target in insects has not been fully clarified, the general toxicity of C. collinus lignans in vertebrate systems is linked to the inhibition of vacuolar-type H+-ATPase (V-ATPase). wjpmr.comresearchgate.net It is plausible that a similar or related mechanism could be responsible for their insecticidal effects, disrupting vital physiological processes in the insect midgut or nervous system. The insecticidal properties of these naturally occurring lignans make them promising candidates for the development of botanical pesticides. wjpmr.com

Table 2: Efficacy of Cleistanthus collinus Extracts Against Agricultural Pests

Preclinical Research Models and Methodologies for Collinusin Studies

In Vitro Assay Systems for Biological Activity Profiling

In vitro assay systems are fundamental tools for the initial screening and characterization of the biological activities of chemical compounds like collinusin (B91701). These systems provide a controlled environment to study cellular and molecular responses to the compound, offering insights into its potential mechanisms of action.

Cell Line-Based Assays (e.g., cytotoxicity, proliferation, enzyme inhibition)

Cell line-based assays are a cornerstone of early-stage drug discovery and toxicological screening. nih.govscispace.com They involve the use of immortalized cell lines, which are cells that can be propagated indefinitely in culture, providing a consistent and reproducible biological system. These assays are crucial for assessing a compound's effects on fundamental cellular processes.

Cytotoxicity Assays: These assays determine the degree to which a substance can cause cell damage or death. thermofisher.com Various methods are employed to measure cytotoxicity, including those that assess cell membrane integrity, metabolic activity, and DNA content. nih.govthermofisher.com For instance, the release of enzymes like lactate (B86563) dehydrogenase (LDH) or glucose 6-phosphate dehydrogenase (G6PD) into the culture medium is a common indicator of compromised cell membrane integrity. thermofisher.com

Proliferation Assays: Cell proliferation is a vital process for growth and development, and its inhibition is a key target in cancer therapy. thermofisher.com Assays that measure cell proliferation are used to screen for compounds that can halt or slow down cell division. scispace.com The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay, for example, measures the incorporation of a synthetic nucleoside into newly synthesized DNA, providing a direct measure of cell proliferation. mdpi.com Another common method is the MTT assay, which measures the metabolic activity of proliferating cells. scispace.com

Enzyme Inhibition Assays: Enzymes are critical for a vast array of cellular functions and are common drug targets. patsnap.comthermofisher.com Enzyme inhibition assays are designed to identify and characterize compounds that can modulate the activity of specific enzymes. patsnap.com These assays can be performed using various detection methods, including spectrophotometry, fluorometry, and luminescence, to measure the rate of an enzymatic reaction in the presence and absence of the test compound. patsnap.comthermofisher.com

| Assay Type | Principle | Common Methodologies | Key Information Provided |

|---|---|---|---|

| Cytotoxicity | Measures the ability of a compound to cause cell death or damage. thermofisher.com | LDH release assay, G6PD release assay, Trypan blue exclusion. nih.govthermofisher.com | Concentration-dependent toxicity of the compound. |

| Proliferation | Quantifies the rate of cell division. thermofisher.com | BrdU incorporation assay, MTT assay, Ki-67 staining. scispace.commdpi.com | Inhibitory or stimulatory effects on cell growth. |

| Enzyme Inhibition | Measures the effect of a compound on the activity of a specific enzyme. patsnap.com | Spectrophotometric assays, Fluorometric assays, Luminescent assays. patsnap.comthermofisher.com | Potency and mechanism of enzyme inhibition (e.g., competitive, non-competitive). |

Tissue Culture Models for Cellular Response Analysis

While cell lines are invaluable, they represent a simplified system. Tissue culture models, particularly three-dimensional (3D) cultures, offer a more physiologically relevant environment to study cellular responses. nih.govabcam.com These models better mimic the complex cell-cell and cell-extracellular matrix (ECM) interactions that occur in vivo. nih.govabcam.comfrontiersin.org

3D culture systems, such as spheroids and organoids, allow for the study of cellular responses in a context that more closely resembles a natural tissue environment. nih.govmdpi.com Cells grown in 3D models have been shown to exhibit different sensitivities to therapeutic agents compared to those in traditional 2D monolayer cultures. nih.gov These models are particularly useful for investigating the effects of compounds on processes like tissue architecture, cell differentiation, and drug penetration. abcam.com For example, the hanging drop method is a technique used to form spheroids, where cells aggregate in suspended droplets. mdpi.com

Biochemical Assays for Enzyme Activity and Molecular Target Engagement

Biochemical assays are essential for dissecting the specific molecular interactions between a compound and its target. patsnap.commdpi.com These cell-free assays are crucial for confirming direct target engagement and for understanding the mechanism of action at a molecular level. patsnap.com

Enzyme Activity Assays: As mentioned previously, these assays measure the catalytic activity of an enzyme and are used to determine a compound's inhibitory or activating effects. patsnap.comthermofisher.com They are fundamental in early drug discovery for screening large compound libraries. mdpi.com A variety of formats are available, including those that measure changes in absorbance, fluorescence, or luminescence. thermofisher.com

Binding Assays: These assays are designed to directly measure the interaction between a compound and its molecular target, typically a protein or receptor. patsnap.com They provide critical information about the affinity (strength of binding) and specificity of the interaction. patsnap.comgithub.io Techniques such as surface plasmon resonance (SPR) and fluorescence polarization are commonly used to quantify these binding events in real-time or in a high-throughput format. patsnap.com

In Vivo Animal Models for Mechanistic Elucidation

Rodent Models for Investigating Organ-Specific Effects (e.g., kidney, liver, brain)

Rodent models, particularly mice and rats, are the most commonly used animal models in preclinical research due to their genetic similarity to humans, relatively short lifespan, and ease of handling. nih.govmdpi.com These models are instrumental in studying the organ-specific effects of compounds like this compound.

Kidney: Animal models are crucial for understanding how substances affect kidney function and for modeling human kidney diseases. nih.govnih.gov For instance, studies using rat models have been employed to investigate the mechanisms behind distal renal tubular acidosis induced by plant extracts containing toxic compounds. bioline.org.br These models allow for the measurement of key parameters such as blood gases, electrolytes, and urinary pH, as well as the assessment of enzyme activity in isolated kidney membranes. bioline.org.br

Liver: The liver is a primary site of drug metabolism and is often susceptible to toxicity. mdpi.com Rodent models are widely used to study liver injury and to assess the impact of various compounds on liver function and pathology. mdpi.comfrontiersin.org Histopathological analysis of liver tissue from these models can reveal cellular damage, inflammation, and other pathological changes. frontiersin.org

Brain: Investigating the effects of compounds on the central nervous system often requires the use of animal models. frontiersin.org Studies in rodents can assess for neurotoxicity and changes in brain structure and function following exposure to a substance. frontiersin.org For example, research has examined the impact of certain nanoparticles on the brain, observing degenerative changes in nerve fibers. jrespharm.com

| Organ System | Model | Key Parameters Investigated | Potential Research Findings |

|---|---|---|---|

| Kidney | Rat models of induced renal toxicity. bioline.org.br | Blood gases, electrolytes, urinary pH, renal ATPase activity. bioline.org.br | Elucidation of mechanisms of nephrotoxicity, such as inhibition of renal proton pumps. bioline.org.br |

| Liver | Rodent models of chemically-induced liver injury. mdpi.com | Histopathology, liver enzyme levels (e.g., ALT, AST), markers of oxidative stress. frontiersin.org | Assessment of hepatotoxicity and mechanisms of liver damage. |

| Brain | Rodent models of neurotoxicity. frontiersin.org | Behavioral tests, histopathology of brain tissue, neurotransmitter levels. jrespharm.com | Identification of potential neurotoxic effects and impact on neuronal integrity. jrespharm.com |

Studies on Neuromuscular Function and Physiological Responses

Animal models are also critical for evaluating the effects of compounds on neuromuscular function and other physiological responses. These studies provide insights into the systemic impact of a substance and its potential to interfere with vital bodily functions.

Neuromuscular Function: The assessment of neuromuscular blockade is essential for understanding the potential for respiratory paralysis, a known effect of some toxic compounds. bioline.org.br Neuromuscular monitoring techniques, which involve stimulating a peripheral nerve and measuring the resulting muscle response, can be adapted for use in animal models to quantify the degree of neuromuscular blockade. jvsmedicscorner.comsajaa.co.za

Physiological Responses: Broader physiological responses to a compound are also investigated in animal models. This can include monitoring cardiovascular parameters (e.g., blood pressure, heart rate), respiratory function, and hormonal levels. bioline.org.brnih.gov For example, studies might measure changes in creatine (B1669601) kinase and testosterone (B1683101) levels following a specific intervention to understand the physiological stress and response. nih.gov

Experimental Design and Methodological Rigor in Preclinical Research

The investigation of this compound, a lignan (B3055560) found in Cleistanthus collinus, necessitates robust preclinical research to elucidate its biological activities and potential therapeutic applications. The quality and reliability of these studies are fundamentally dependent on meticulous experimental design and rigorous methodology. nih.govnih.gov Preclinical research for this compound employs a combination of in vivo and in vitro models, each requiring specific considerations to ensure the validity and reproducibility of the findings. mdpi.compsbr.org

A cornerstone of rigorous preclinical research is the establishment of a clear, testable hypothesis and a detailed, pre-specified protocol. nih.govmdpi.com This includes defining the experimental unit, determining appropriate sample sizes through power analysis, and outlining the specific outcome measures. nih.govanilocus.com Adherence to established guidelines, such as the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines, enhances the transparency and quality of reporting. nih.govanilocus.com

Preclinical Models

In Vivo Models Animal models are indispensable for studying the systemic effects of compounds like this compound. The Wistar rat is a commonly utilized model in studies involving constituents from C. collinus. semanticscholar.orgebi.ac.ukphcog.com These models allow for the investigation of complex physiological responses that cannot be replicated in vitro.

For instance, in studies examining the physiological effects of C. collinus extracts, Wistar rats are anesthetized, and vital parameters such as electrocardiogram (ECG) and respiration are continuously monitored. semanticscholar.org To facilitate repeated blood sampling for analysis of blood gases and electrolytes, the carotid artery is often cannulated. semanticscholar.org When investigating effects on renal function, animals may be placed in metabolic cages to allow for precise collection and measurement of urine volume and pH. ebi.ac.uk Such setups are crucial for understanding the compound's impact on cardiorespiratory and renal systems.

In cancer research, mouse models, including those harboring Dalton's ascites lymphoma or solid tumors like S-180 sarcoma, have been used to assess the efficacy of related compounds from C. collinus in arresting tumor growth. nih.gov

In Vitro and Ex Vivo Models In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of this compound. These studies often utilize cultured cell lines. For example, the cytotoxic and anti-proliferative effects of C. collinus extracts have been evaluated using the mouse 3T3-L1 pre-adipocyte cell line. researchgate.netresearchgate.net Cancer cell lines, such as the oral carcinoma (KB), cervical carcinoma (SiHa), HePG2, and PC3 lines, are also employed to screen for anticancer potential. nih.govnih.gov

Ex vivo models, which use tissues isolated from an organism, bridge the gap between in vitro and in vivo research. psbr.org For example, to investigate the mechanism of renal toxicity, studies have used isolated brush border and basolateral membranes from rat kidneys to directly measure the inhibition of enzymes like ATPase. semanticscholar.org Similarly, isolated guinea pig aorta or vas deferens have been used to study the effects on smooth muscle and adrenergic receptors, helping to elucidate mechanisms of hypotension. jyoungpharm.orgresearchgate.net

Research Methodologies and Findings

Cytotoxicity and Anti-Proliferative Assays A primary methodology for assessing anticancer potential is the cytotoxicity assay. The MTT assay is a common colorimetric assay used to measure the reduction of cell viability. nih.gov In one study, extracts from C. collinus were tested on mouse 3T3-L1 pre-adipocytes, where the rate of cell proliferation was calculated to determine the anti-proliferative activity. researchgate.netresearchgate.net The findings indicated that fractions from a methanol (B129727) extract exhibited significant cytotoxic effects. researchgate.netresearchgate.net

| Concentration of Methanol Fraction (µg/ml) | Cytotoxic Effect (%) after 48hr Incubation |

|---|---|

| 50 | 43 |

| 250 | 76 |

Biochemical and Enzymatic Assays To understand the molecular mechanisms of action, various biochemical assays are employed. Studies on C. collinus extracts have utilized enzymatic assays to pinpoint specific molecular targets. A key finding from ex vivo studies on rat kidney membranes was the inhibition of ATPase activity, suggesting a mechanism for the observed renal tubular acidosis. semanticscholar.org Other enzymatic assays have been used to evaluate the impact on neurotransmission and cellular metabolism, including the measurement of Acetylcholinesterase (AchE), Succinic dehydrogenase (SDH), and Lactate dehydrogenase (LDH) in fish tissues exposed to extracts. globalresearchonline.net

Physiological and Pharmacological Assessments In vivo studies involve a range of physiological assessments. To investigate the cardiovascular effects of constituents from C. collinus, researchers have administered compounds to Wistar rats and measured changes in blood pressure and heart rate. ebi.ac.ukjbclinpharm.org In some protocols, the alpha-adrenergic receptor response is challenged with agents like epinephrine (B1671497) and norepinephrine (B1679862) to determine if the compound has a blocking effect. researchgate.netjbclinpharm.org

| Parameter | Observation in Test Animals | Methodology |

|---|---|---|

| Renal Function | Inhibition of ATPase activity in kidney membranes | Ex vivo incubation of isolated brush border and basolateral membranes |

| Respiration | Respiratory acidosis and terminal respiratory arrest | Monitoring of respiratory movements and arterial blood gas analysis |

| Metabolic State | Alkaline urine and low blood potassium compared to controls | Measurement of urine pH and serum electrolytes |

Methodological Rigor

Methodological rigor is crucial for the validity of preclinical research and its potential for translation. nih.govnih.gov Key elements of rigor include the use of appropriate controls, randomization, and blinding. nih.govrethinkingclinicaltrials.orgjax.org

Control Groups: In animal studies, the use of control groups is essential to differentiate the effects of the test compound from other variables. anilocus.com For example, in studies with aqueous extracts of C. collinus, control solutions were carefully prepared to match the potassium concentration, pH, and osmolarity of the toxic extract, thereby isolating the effect of the plant's active principles. semanticscholar.org Vehicle controls are also critical to ensure that the solvent used to deliver the compound does not have an effect of its own. anilocus.com

Randomization and Blinding: Randomization of animals into treatment and control groups helps to prevent selection bias. physoc.orgbiorxiv.org Blinding, where the investigators assessing the outcomes are unaware of the treatment allocation, is vital to prevent observer bias, especially when outcome measures have a subjective component. jax.orgbiorxiv.org

Ethical Considerations and Reporting: All research involving animals must be approved by an Institutional Animal Ethics Committee (IAEC) to ensure humane treatment. mdpi.compnrjournal.com Transparent and complete reporting of the experimental design, including statistical methods and criteria for data inclusion or exclusion, is necessary for the scientific community to evaluate and build upon the research. nih.govrethinkingclinicaltrials.org

By adhering to these principles, preclinical research on this compound can generate high-quality, reproducible data, providing a solid foundation for any future investigations into its properties.

Emerging Research Avenues and Future Perspectives for Collinusin

Discovery and Characterization of Novel Biological Targets and Pathways

While preliminary studies have suggested that Collinusin (B91701) may possess anticancer properties against cell lines for colon, breast, and lung cancer, a comprehensive understanding of its molecular interactions remains a critical research frontier. ms-editions.cl The precise biological targets and the signaling pathways that this compound modulates are not yet fully elucidated. Early research into the constituents of Cleistanthus collinus, the plant from which this compound is isolated, has presented conflicting information, with some reports suggesting this compound is non-toxic, while other compounds from the plant are highly toxic. acs.org This underscores the need for rigorous investigation into this compound's specific bioactivity.

Future research will likely focus on the following:

Target Identification: Employing advanced techniques like phenotypic screening and chemical proteomics is essential to uncover the specific proteins or cellular components that this compound interacts with. nih.gov This approach allows for the discovery of its mode of action without prior assumptions. nih.gov

Pathway Analysis: Once targets are identified, subsequent studies will be needed to map the downstream signaling cascades affected by this compound. This involves investigating its influence on key cellular processes.

Validation of Novel Targets: A crucial step involves validating these newly discovered targets to confirm their role in the compound's biological effects. capulustx.com This requires a sound understanding of the biological mechanism underlying the condition being studied. capulustx.com A multidisciplinary approach leveraging genetics, proteomics, and functional genomics will be vital. capulustx.com For example, computational studies have begun to explore the interaction of related arylnaphthalene lignan (B3055560) lactones with targets like the epidermal growth factor receptor (EGFR), suggesting a potential area of investigation for this compound. researchgate.net

The discovery of novel, validated biological targets is paramount for the rational development of this compound and its derivatives as therapeutic agents. capulustx.comprecisionlife.com

Advancements in Synthetic Chemistry for Enhanced Accessibility and Scaffold Diversity

The limited availability of this compound from its natural source necessitates the development of efficient and scalable synthetic routes. Progress in synthetic organic chemistry offers promising strategies to not only produce this compound but also to generate a diverse library of related compounds for further testing. mdpi.com

Key advancements and future directions include:

Novel Synthetic Methodologies: Researchers have successfully applied a Nickel-catalyzed tandem cyclization/cross-coupling reaction for the synthesis of (±)-collinusin. mdpi.comrsc.org This method provides a foundation for gram-scale production. rsc.orgsci-hub.se Future work should focus on developing new, atom- and step-economical synthetic methods that are environmentally benign. rsc.org

Scaffold Diversity: The synthesis of analogues is crucial for establishing structure-activity relationships (SAR). rsc.org By systematically modifying the this compound scaffold, chemists can identify the key structural features responsible for its biological activity. This includes creating derivatives of the aryldihydronaphthalene core to explore their therapeutic potential. rsc.org

Asymmetric Synthesis: Developing asymmetric synthetic routes is another important goal, as the stereochemistry of natural products often plays a critical role in their biological function.

Table 1: Overview of Synthetic Approaches for Lignans (B1203133) and Potential for this compound

| Synthetic Strategy | Description | Relevance to this compound |

|---|---|---|

| Nickel-Catalyzed Cyclization/Cross-Coupling | A tandem process for the regioselective dicarbofunctionalization of unactivated olefins, enabling the construction of the core lactone structure. mdpi.comrsc.org | Successfully applied for the gram-scale synthesis of (±)-collinusin. rsc.orgsci-hub.se |

| Hauser-Kraus Annulation | A strategy used for synthesizing arylnaphthalene derivative lignans. mdpi.com | Could be adapted to create diverse this compound analogues with different substitution patterns. |

| Photocyclization | Utilizes UV irradiation to form key cyclic structures, as demonstrated in the synthesis of (+)-epigalcatin. mdpi.com | Offers a potential alternative route for constructing the naphthalene (B1677914) core of this compound. |

| Intramolecular Diels-Alder Reactions | A powerful method for constructing polycyclic systems from styrene-yne precursors under relatively mild, metal-free conditions. rsc.org | Could be explored for novel and efficient access to the aryldihydronaphthalene skeleton of this compound. |

Development of Advanced Analytical Methodologies for Comprehensive Profiling in Biological Systems

To understand the journey of this compound within a biological system, robust analytical methods are indispensable. labmanager.com The development and validation of these methods are crucial for accurately quantifying the compound and its metabolites in various biological samples, such as plasma, tissues, and urine. researchgate.net

Future efforts in this area should include:

High-Throughput Techniques: The application of modern analytical techniques like ultra-performance liquid chromatography (UPLC), liquid chromatography-mass spectrometry (LC-MS), and high-resolution mass spectrometry (HRMS) is necessary for the sensitive and specific detection of this compound. nih.gov

Impurity and Metabolite Profiling: These methods are essential for identifying and characterizing any impurities from synthesis or degradation products, as well as metabolites formed in the body. nih.gov Nuclear magnetic resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of these related compounds. nih.gov

Analytical Quality by Design (AQbD): A systematic AQbD approach can be used to develop and optimize analytical methods. mdpi.com This involves defining an analytical target profile, identifying critical method parameters, and establishing a method operable design region (MODR) to ensure the method is robust and reliable. mdpi.com

Developing these comprehensive profiling methods will be fundamental for future preclinical and clinical investigations. labmanager.comchromatographyonline.com

Integration of Omics Technologies (e.g., transcriptomics, proteomics) for Holistic Mechanistic Understanding

To move beyond a single-target perspective, the integration of "omics" technologies is essential for a holistic understanding of this compound's biological effects. azolifesciences.comnih.gov A multi-omics approach can provide a comprehensive snapshot of the cellular response to the compound, revealing complex interactions across different biological layers. azolifesciences.commdpi.com

Key applications of omics technologies in this compound research include:

Transcriptomics (RNA-seq): Can be used to analyze changes in gene expression in cells treated with this compound, identifying which genes are turned on or off. This can provide clues about the cellular pathways being affected. frontiersin.org

Proteomics: Measures large-scale changes in protein levels and post-translational modifications, offering insights into how this compound impacts cellular machinery and signaling networks. azolifesciences.com

Metabolomics: Studies the changes in small-molecule metabolites, providing a functional readout of the cellular state and revealing alterations in metabolic pathways. azolifesciences.com

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Description | Potential Insights for this compound |

|---|---|---|

| Genomics | Study of the complete set of DNA (genome), including genetic variations. azolifesciences.com | Identify genetic factors that may influence sensitivity or resistance to this compound. |

| Transcriptomics | Study of the complete set of RNA transcripts (transcriptome) to analyze gene expression. azolifesciences.com | Reveal which genes and signaling pathways are up- or down-regulated by this compound treatment. |

| Proteomics | Large-scale study of proteins, their structures, and functions. azolifesciences.com | Identify protein targets and characterize changes in protein expression and modification in response to this compound. |

| Metabolomics | Scientific study of the set of metabolites present within an organism, cell, or tissue. azolifesciences.com | Uncover alterations in metabolic pathways and cellular energy status caused by this compound. |

Rational Design of New Lignan Analogues through Computational and Artificial Intelligence-Driven Approaches

The rational design of new and improved this compound analogues is a key step toward developing clinically viable drugs. academicjournals.org Modern computational tools, including artificial intelligence (AI), are set to revolutionize this process, making it faster and more efficient. researchgate.netewadirect.com

Future research will increasingly leverage:

Structure-Based Drug Design: Using techniques like molecular docking, researchers can simulate how this compound and its analogues bind to specific protein targets. researchgate.net A study on arylnaphthalene lignan lactones showed that their interactions with the EGFR enzyme were primarily driven by hydrogen bonds and hydrophobic forces, providing a basis for rational design. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): These models use existing data to predict the biological activity of novel, untested compounds based on their chemical structure.

Artificial Intelligence and Machine Learning (AI/ML): AI-driven approaches can accelerate drug discovery in several ways. diva-portal.org ML models can be trained to screen vast virtual libraries of potential analogues, predict their efficacy and pharmacokinetic properties, and suggest novel molecular structures with improved characteristics. diva-portal.orgviksnewsletter.com AI can also help optimize synthetic routes and even automate parts of the design process. synopsys.com

By combining computational predictions with empirical testing, researchers can significantly shorten the hit-to-lead and lead optimization stages, bringing more effective and specific this compound-based therapies to fruition more quickly. diva-portal.orgdokumen.pub

Q & A

Q. Basic Research Focus

- Dose Range: Start with a logarithmic concentration series (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values.

- Controls: Include vehicle controls (e.g., DMSO) and positive/negative controls (e.g., known agonists/inhibitors) to normalize data .

- Replicates: Perform triplicate measurements per dose to assess variability. Use statistical tools (e.g., ANOVA with post-hoc tests) to confirm significance .

Advanced Tip: For non-monotonic responses, apply nonlinear regression models (e.g., Hill equation) to analyze biphasic effects .

How can contradictory pharmacokinetic data for this compound across studies be resolved?

Q. Advanced Research Focus

- Meta-Analysis: Aggregate data from multiple studies using PRISMA guidelines. Adjust for variables like administration route, species, or formulation .

- Sensitivity Analysis: Test if outliers arise from specific assay conditions (e.g., pH, temperature) using factorial experimental designs .

- Cross-Validation: Compare in vitro (e.g., microsomal stability) and in vivo (plasma half-life) data to identify metabolic discrepancies .

Key Reference: emphasizes resolving contradictions through rigorous hypothesis testing.

What methodologies optimize this compound’s stability in long-term storage for pharmacological studies?

Q. Methodological Focus

- Accelerated Stability Testing: Store this compound at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Use Arrhenius kinetics to predict shelf life .

- Lyophilization: For aqueous instability, lyophilize this compound with cryoprotectants (e.g., trehalose) and reconstitute before use .

- Container Screening: Test glass vs. polymer containers to assess adsorption or leaching effects .

How can systematic reviews identify under-researched therapeutic applications of this compound?

Q. Advanced Research Focus

- Search Strategy: Use Boolean operators in PubMed/Google Scholar (e.g., "this compound AND (anti-cancer OR neuroprotection)"), filtering by publication date and citation count .

- PICO Framework: Structure questions around Population, Intervention, Comparison, and Outcomes to prioritize high-impact gaps .

- Text Mining: Deploy AI tools (e.g., NLP algorithms) to extract latent themes from abstracts and patents .

What statistical approaches are robust for analyzing this compound’s synergistic effects in combination therapies?

Q. Advanced Research Focus

- Isobolographic Analysis: Calculate combination indices (CI) to distinguish additive, synergistic, or antagonistic effects .

- Machine Learning: Train models on dose-response matrices to predict optimal drug ratios .

- Bayesian Networks: Incorporate prior pharmacokinetic data to reduce uncertainty in synergy estimates .

How to ensure reproducibility in this compound’s in vivo efficacy studies?

Q. Methodological Focus

- Standardized Protocols: Adopt ARRIVE 2.0 guidelines for animal studies, detailing sample size, randomization, and blinding .

- Data Transparency: Share raw datasets, including negative results, in supplementary materials to mitigate publication bias .

- Inter-lab Validation: Collaborate with external labs to replicate key findings using identical batches of this compound .

What strategies validate this compound’s target engagement in cellular assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.